molecular formula C21H13ClN4O4 B3613337 3-chloro-N-{4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

3-chloro-N-{4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

Cat. No. B3613337
M. Wt: 420.8 g/mol
InChI Key: JDFDISIGEBNBFO-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-{4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide” is a complex organic molecule. It contains several functional groups, including an amide, a nitro group, an oxadiazole ring, and a chloro substituent. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole ring and the aromatic rings. The nitro group, amide group, and chloro substituent could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions, while the nitro group could be reduced to an amino group . The oxadiazole ring is generally stable but could potentially participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amide and nitro groups) could increase its solubility in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on its molecular structure and intermolecular interactions .

Future Directions

Given the structural complexity of this compound, it could be of interest in various fields, including medicinal chemistry and material science. Future studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

3-chloro-N-[4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O4/c22-16-5-1-3-14(11-16)20(27)23-17-9-7-13(8-10-17)19-24-21(30-25-19)15-4-2-6-18(12-15)26(28)29/h1-12H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFDISIGEBNBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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